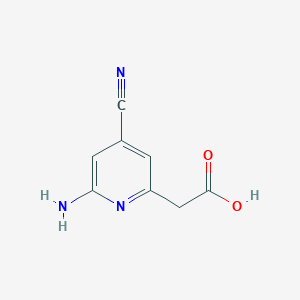![molecular formula C6H6BrN3O B14850776 3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclization reactions. One common method is the cyclocondensation of 1,3-diketones with 1H-imidazol-4(5)-amine derivatives under acidic conditions . This reaction can be facilitated by using reagents such as trifluoroacetic acid (TFA) and malondialdehyde derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-A]pyrazine derivatives.
Scientific Research Applications
3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,5-A]pyrimidine: Contains a pyrimidine ring and exhibits different chemical reactivity and biological activity.
Pyrazolo[1,5-A]pyrimidine: A purine analogue with significant pharmaceutical interest.
Uniqueness
3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
3-bromo-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H6BrN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11) |
InChI Key |
JPUIICKLBKQJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N2CC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
